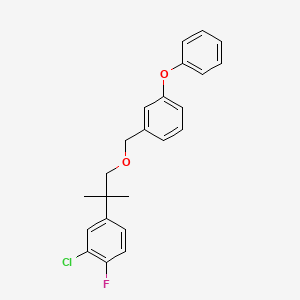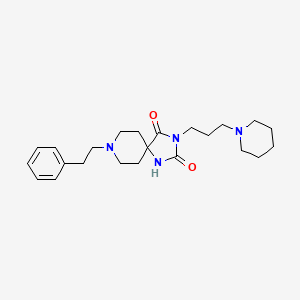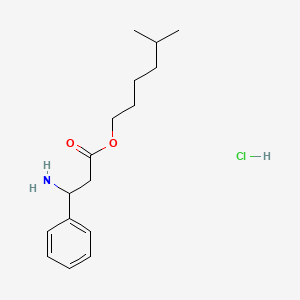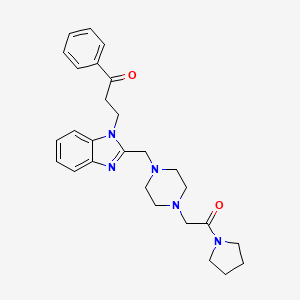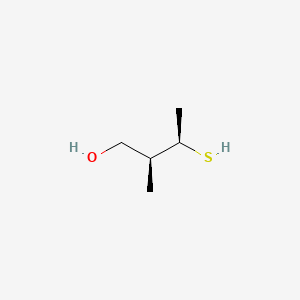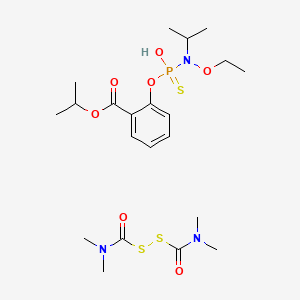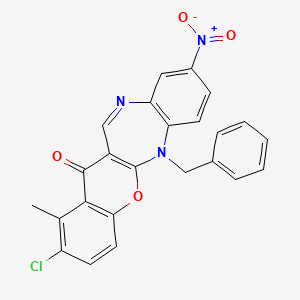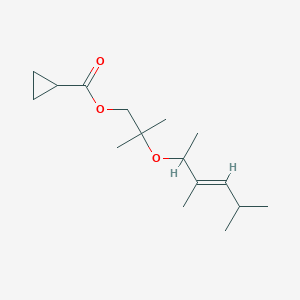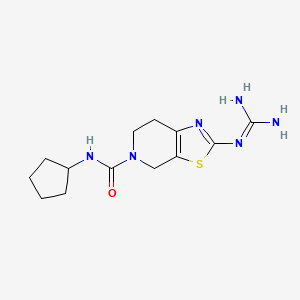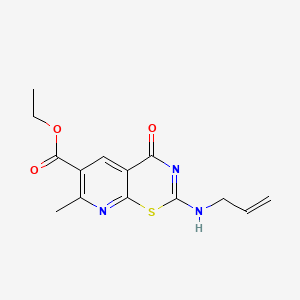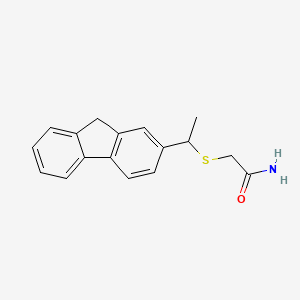
Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is a complex organic compound that features a fluorenyl group attached to an ethylmercapto group, which is further connected to an acetic acid amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves multiple steps, starting with the preparation of the fluorenyl precursor. One common method involves the reaction of fluorenone with ethylmercaptan under acidic conditions to form the fluorenyl-ethylmercapto intermediate. This intermediate is then reacted with acetic acid amide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the ethylmercapto group can form covalent bonds with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
(1-(2-Fluorenyl)-aethylsulfinyl)essigsaeure: This compound is similar in structure but contains a sulfinyl group instead of a mercapto group.
2-Acetylaminofluorene: A derivative of fluorene with an acetylamino group, known for its carcinogenic properties.
Uniqueness
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72353-19-6 |
|---|---|
Fórmula molecular |
C17H17NOS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |
InChI |
InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |
Clave InChI |
LJONPVWRZOUNAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



